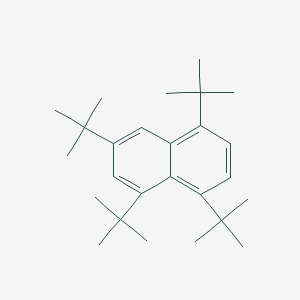
Platinum;tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of platinum-tin intermetallic nanoparticles can be achieved through various methods. One common approach involves the use of hexamethyldisilazane (HMDS) in conjunction with tin(II) chloride (SnCl₂). This method allows for the preparation of different stoichiometries of platinum-tin compounds, such as Pt₃Sn, PtSn, PtSn₂, and PtSn₄ .
Industrial Production Methods: In industrial settings, the production of platinum-tin compounds often involves high-temperature reduction processes. These methods typically require precise control of temperature and atmosphere to ensure the desired stoichiometry and phase purity of the resulting intermetallic compounds .
化学反应分析
Types of Reactions: Platinum-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, these compounds are known for their activity in catalytic CO oxidation and ethanol oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of platinum-tin compounds include oxygen (O₂) and carbon monoxide (CO) for oxidation reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of platinum-tin compounds depend on the specific reaction conditions. For example, in the catalytic CO oxidation reaction, the primary product is carbon dioxide (CO₂) .
科学研究应用
Platinum-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including ethanol oxidation and CO oxidation . In biology and medicine, platinum-tin compounds are explored for their potential use in anticancer therapies due to their ability to form stable complexes with biological molecules . Additionally, these compounds find applications in the industry as catalysts for fuel cells and other electrochemical devices .
作用机制
The mechanism of action of platinum-tin compounds in catalytic reactions involves the interaction of the platinum and tin atoms with the reactants. For example, in the ethanol oxidation reaction, the presence of platinum-tin bonds on the surface of the nanoparticles enhances the specific activity by lowering the binding energy between carbon monoxide and the platinum-tin surface . This results in improved catalytic performance and stability.
相似化合物的比较
Comparison with Other Similar Compounds: Platinum-tin compounds are often compared with other intermetallic compounds, such as platinum-copper (PtCu) and platinum-silver (PtAg). While all these compounds exhibit catalytic properties, platinum-tin compounds are unique in their ability to achieve higher specific current densities and enhanced stability in long-term tests .
List of Similar Compounds:- Platinum-copper (PtCu)
- Platinum-silver (PtAg)
- Platinum-nickel (PtNi)
- Platinum-ruthenium (PtRu)
属性
分子式 |
PtSn |
|---|---|
分子量 |
313.79 g/mol |
IUPAC 名称 |
platinum;tin |
InChI |
InChI=1S/Pt.Sn |
InChI 键 |
FHMDYDAXYDRBGZ-UHFFFAOYSA-N |
规范 SMILES |
[Sn].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


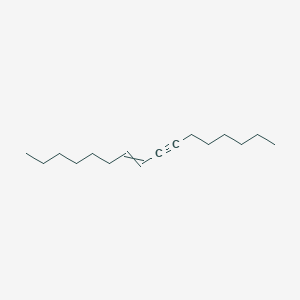




silane](/img/structure/B14713525.png)
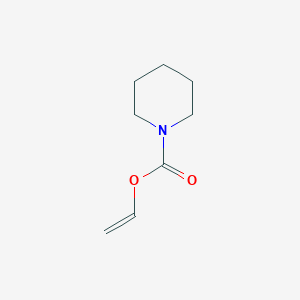
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

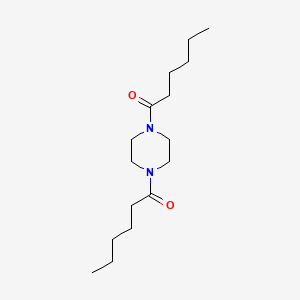
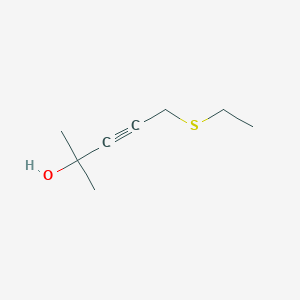
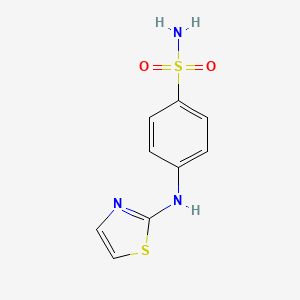
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
